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Compound of Interest

Compound Name: 4-Hydroxy-2-phenylbutanoic acid

Cat. No.: B3056023

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxy-2-phenylbutanoic acid. Due to the limited availability of public spectroscopic data for
4-Hydroxy-2-phenylbutanoic acid, this document focuses on its close structural isomer,
(R)-2-Hydroxy-4-phenylbutanoic acid. The presented data, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural
elucidation and characterization of this compound, which serves as a valuable building block in
the synthesis of various pharmaceutical agents.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for (R)-2-Hydroxy-4-

phenylbutanoic acid.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (0) Lo Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.35-7.15 m - Ar-H

4.25 t 6.5 CH(OH)

2.90 t 7.0 CHz-Ar

2.15-1.95 m - CH2-CH(OH)
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Note: Predicted data. Solvent and frequency not specified.

= 13 1
Chemical Shift (8) ppm Assighment
178.5 C=0
141.0 Ar-C (quaternary)
128.8 Ar-CH
128.5 Ar-CH
126.2 Ar-CH
70.5 CH(OH)
35.0 CHz-Ar
315 CH2-CH(OH)

Note: Predicted data. Solvent and frequency not specified.

Table 3: IR SpectroscopicData

Frequency (cm™?)

Assignment

3400 - 2400 (broad)

O-H stretch (carboxylic acid)

3350 (broad)

O-H stretch (alcohol)

3030 C-H stretch (aromatic)
2930 C-H stretch (aliphatic)
1710 C=0 stretch (carboxylic acid)

1600, 1495, 1450

C=C stretch (aromatic)

1210

C-O stretch (acid/alcohol)

740, 700

C-H bend (aromatic, monosubstituted)

Note: Characteristic absorption ranges for the functional groups present.
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Table 4: Mass Spectrometry Data
m/z Interpretation
180.0786 [M]* (Molecular lon)
162 [M - H20]*
131 [M - COOH - H2]*
105 [CeHsCH2CH2]*
91 [C7H7]* (Tropylium ion)

Note: Fragmentation pattern is predicted based on the structure.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the
characterization of compounds like 4-Hydroxy-2-phenylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

o Approximately 5-10 mg of the solid 4-Hydroxy-2-phenylbutanoic acid is accurately
weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or
D20).

e The solution is transferred to a 5 mm NMR tube.

o A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for
calibration of the chemical shift scale to O ppm.

Data Acquisition:
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e 1H NMR: Proton NMR spectra are acquired using a standard pulse sequence. Key
parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient
number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

e 13C NMR: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the
spectrum to single lines for each unique carbon atom. A larger number of scans is typically
required due to the low natural abundance of 13C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

o A small amount of the solid sample is placed directly onto the ATR crystal.

e Apressure arm is engaged to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):

o Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr)
using an agate mortar and pestle until a fine, homogeneous powder is obtained.

e The mixture is then compressed in a pellet press to form a thin, transparent pellet.
Data Acquisition:
e Abackground spectrum of the empty spectrometer (or the KBr pellet matrix) is recorded.

e The sample is placed in the infrared beam path, and the spectrum is recorded, typically in
the range of 4000 to 400 cm™1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS).

Sample Preparation (for GC-MS):

e The carboxylic acid and alcohol functional groups are often derivatized (e.g., silylation) to
increase volatility.

¢ A solution of the derivatized analyte is prepared in a suitable volatile solvent.
Data Acquisition (Electron lonization - EI):

e The sample is introduced into the ion source where it is vaporized and bombarded with a
high-energy electron beam (typically 70 eV).

e This causes ionization and fragmentation of the molecule.

e The resulting charged fragments are separated by the mass analyzer based on their mass-
to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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Compound Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

» To cite this document: BenchChem. [Spectroscopic Analysis of 4-Hydroxy-2-phenylbutanoic
Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3056023#spectroscopic-data-of-4-hydroxy-2-
phenylbutanoic-acid-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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